Prulifloxacin-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

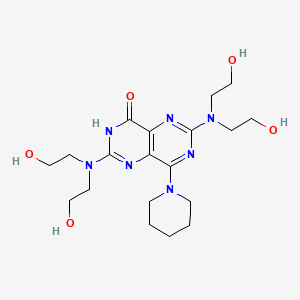

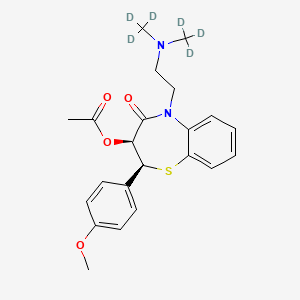

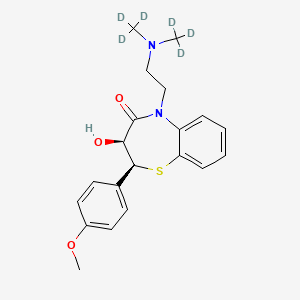

Prulifloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of susceptible bacterial infections . It is a prodrug which is metabolized in the body to the active compound ulifloxacin . The molecular formula of Prulifloxacin-d8 is C21H12D8FN3O6S and its molecular weight is 469.51 .

Chemical Reactions Analysis

Prulifloxacin forms a blue colored chromogen due to the reaction with Folin-ciocalteu reagent in the presence of sodium carbonate . It also forms a blood-red colored complex resulting from the reaction with ortho-phenanthroline and 2, 2’- bipyridyl .Wissenschaftliche Forschungsanwendungen

1. Behandlung von Infektionen der Atemwege und der Harnwege Prulifloxacin ist ein Fluorchinolon-Antibiotikum, das in mehreren europäischen Ländern für die Behandlung von Harnwegsinfektionen und Exazerbationen der chronischen Bronchitis zugelassen ist .

2. Behandlung von Infektionen außerhalb der Atemwege und der Harnwege Prulifloxacin hat potenzielle Anwendungen über Infektionen der Atemwege und der Harnwege hinaus. Es wurde für seinen Einsatz bei der Behandlung anderer Arten von Infektionen überprüft .

3. Behandlung von Prostatitis und Infektionen im Zusammenhang mit Prostatabiopsien Prulifloxacin wurde zur Behandlung von Prostatitis und Infektionen im Zusammenhang mit Prostatabiopsien eingesetzt .

Behandlung von gynäkologischen Infektionen

Prulifloxacin wurde zur Behandlung von gynäkologischen Infektionen eingesetzt .

5. Behandlung von Osteomyelitis und Weichteilinfektionen Prulifloxacin wurde zur Behandlung von Osteomyelitis und Weichteilinfektionen eingesetzt .

Behandlung von diabetischen Fußinfektionen

Prulifloxacin wurde zur Behandlung von diabetischen Fußinfektionen eingesetzt .

7. Antibiotikum gegen Biofilme und Persistenzzellen von Pseudomonas aeruginosa Prulifloxacin wurde als Antibiotikum gegen Biofilme und Persistenzzellen von Pseudomonas aeruginosa umfunktioniert . Es hat eine signifikante bakterizide Aktivität gegen P. aeruginosa gezeigt und ein großes Potenzial als Alternative für die Behandlung von refraktären Infektionen, die durch P. aeruginosa-Biofilmen und Persistenzzellen verursacht werden .

Anwendung in der analytischen Chemie

Prulifloxacin wurde in der analytischen Chemie verwendet, insbesondere in Methoden der Hochleistungsflüssigkeitschromatographie (HPLC). Zum Beispiel wurde es in einer validierten RP-HPLC-Methode zur Analyse von Prulifloxacin in im Handel erhältlichen Arzneimitteln eingesetzt .

Wirkmechanismus

Target of Action

Prulifloxacin-d8, like its parent compound Prulifloxacin, primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria, making it an ideal target for antibacterial drugs .

Mode of Action

This compound inhibits the activity of DNA gyrase, preventing bacterial DNA replication, transcription, repair, and recombination . This inhibition interferes with the bacteria’s ability to replicate and repair its DNA, leading to cell death . This makes this compound a bactericidal drug .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the dna replication pathway in bacteria by inhibiting dna gyrase . This inhibition disrupts the supercoiling process, which is crucial for DNA replication and transcription .

Pharmacokinetics

Prulifloxacin, the parent compound of this compound, is a prodrug that is metabolized in the body to the active compound ulifloxacin Prulifloxacin is known to be metabolized by esterases to ulifloxacin, with an elimination half-life of 77 to 89 hours . It is excreted both renally and fecally .

Result of Action

The result of this compound’s action is the death of the bacterial cell. By inhibiting DNA gyrase, the drug prevents the bacteria from replicating and repairing its DNA, leading to cell death . This makes this compound effective against a variety of susceptible bacterial infections .

Action Environment

Environmental factors can play a significant role in the development and spread of antibiotic resistance . Factors such as soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can all contribute to the development and spread of antibiotic resistance .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Prulifloxacin-d8 plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA replication. It interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial cell division and leading to cell death. This interaction is essential for its antibacterial properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways and gene expression. It has been observed to affect the expression of genes involved in the stress response and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to ulifloxacin, which then binds to bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for introducing negative supercoils into DNA, which is necessary for DNA replication and transcription. By inhibiting these enzymes, this compound prevents the relaxation of supercoiled DNA, leading to the inhibition of DNA synthesis and bacterial cell death. This mechanism is similar to other fluoroquinolones, which are known for their bactericidal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound can degrade, leading to a decrease in its antibacterial activity. Long-term studies have shown that this compound can have persistent effects on cellular function, including prolonged inhibition of bacterial growth and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, this compound can cause adverse effects such as gastrointestinal disturbances, neurotoxicity, and hepatotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is metabolized in the body through hydrolysis by esterases to form ulifloxacin, the active metabolite. Ulifloxacin is further metabolized by the liver and excreted primarily through the kidneys. The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450, which play a role in its biotransformation. These metabolic processes are crucial for the elimination of this compound from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and distributed to different tissues, including the liver, kidneys, and lungs. This compound can cross cellular membranes and accumulate in bacterial cells, where it exerts its antibacterial effects. The distribution of this compound is influenced by factors such as protein binding and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of bacterial cells. It targets the bacterial DNA gyrase and topoisomerase IV enzymes, which are located in the cytoplasm. Additionally, this compound can localize to the nucleus, where it interacts with DNA and inhibits its replication. The subcellular localization of this compound is essential for its antibacterial activity and effectiveness in treating bacterial infections .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Prulifloxacin-d8 can be achieved through the deuteration of Prulifloxacin. This can be accomplished by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Prulifloxacin", "Deuterated reagents" ], "Reaction": [ "The synthesis of Prulifloxacin-d8 involves the deuteration of Prulifloxacin using deuterated reagents.", "The reaction can be carried out by using deuterated solvents and reagents in the synthesis process.", "The deuterated reagents can be added to the reaction mixture in a stepwise manner to ensure complete deuteration of the molecule.", "The reaction mixture can be purified using standard purification techniques such as chromatography to obtain Prulifloxacin-d8 in pure form." ] } | |

CAS-Nummer |

1246819-37-3 |

Molekularformel |

C21H20FN3O6S |

Molekulargewicht |

469.513 |

IUPAC-Name |

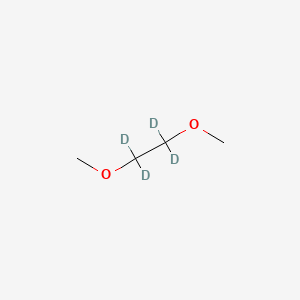

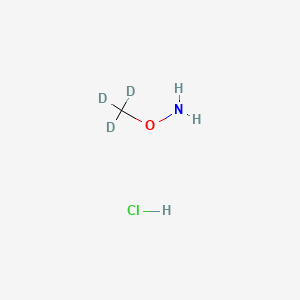

6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2 |

InChI-Schlüssel |

PWNMXPDKBYZCOO-SQUIKQQTSA-N |

SMILES |

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C |

Synonyme |

6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-(piperazinyl-d8)]-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid; NM 441-d8; Quisnon-d8; Sword-d8; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)

![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-](/img/structure/B565635.png)

![2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine](/img/structure/B565640.png)